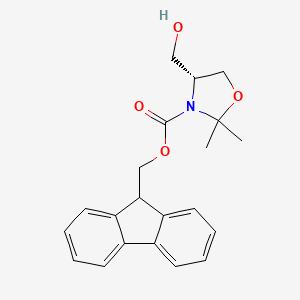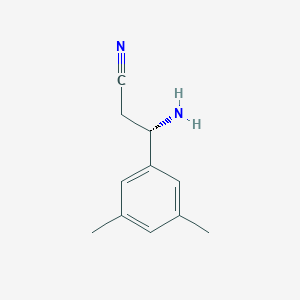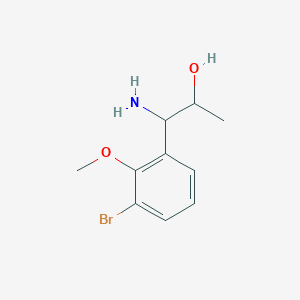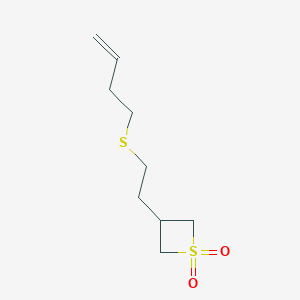
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine is a chiral oxazolidine derivative Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring This particular compound is characterized by the presence of a hydroxymethyl group at the 4-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine typically involves the cyclization of amino alcohols with carbonyl compounds. One common method involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts . This reaction proceeds through the addition of glycidol to the isocyanate, followed by intramolecular cyclization to form the oxazolidine ring.
Industrial Production Methods
Industrial production methods for oxazolidine derivatives often involve the use of microwave irradiation to accelerate the reaction rates. For example, the synthesis of oxazolidinones from urea and ethanolamine reagents can be carried out using microwave irradiation in a chemical paste medium . This method provides high yields and is suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidine ring can be reduced to form an amino alcohol.
Substitution: The Fmoc protecting group can be removed under basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(carboxymethyl)oxazolidine.
Reduction: Formation of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)amino alcohol.
Substitution: Formation of (4R)-2,2-Dimethyl-4-(hydroxymethyl)oxazolidine.
Wissenschaftliche Forschungsanwendungen
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine involves its interaction with specific molecular targets. . This binding prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant strains.
Sutezolid: An oxazolidinone derivative under investigation for its potential to treat tuberculosis.
Uniqueness
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This makes it particularly useful as a chiral auxiliary in organic synthesis and as a building block for the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C21H23NO4 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2)22(14(11-23)12-26-21)20(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,23H,11-13H2,1-2H3/t14-/m1/s1 |
InChI-Schlüssel |
CIAGXVSCTOUOBO-CQSZACIVSA-N |
Isomerische SMILES |
CC1(N([C@@H](CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Kanonische SMILES |
CC1(N(C(CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13026004.png)
![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)

![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
![1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026025.png)



![4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13026054.png)
![tert-Butyl2-methyl-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13026057.png)

